molecular formula C6H8O3 B3028577 4-Hydroxy-5,5-dimethylfuran-2(5H)-one CAS No. 22621-30-3

4-Hydroxy-5,5-dimethylfuran-2(5H)-one

Cat. No. B3028577
M. Wt: 128.13
InChI Key: DQOQTAIZIDYCLB-UHFFFAOYSA-N
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Patent
US08877923B2

Procedure details

A suspension of 5,5-dimethyl-4-pyrrolidin-1-ylfuran-2(5H)-one (535 mg) in a mixture of MeOH (2 mL) and 5M HCl (8 mL) was heated at 88° C. for 2 hours. The mixture was cooled to room temp., extracted with CHCl3 (10×15 mL), combined, dried over Na2SO4, and evaporated to dryness to give 4-hydroxy-5,5-dimethyl-5H-furan-2-one as light brown solid. Yield: 359 mg, 95%.
Quantity
535 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:13])[O:6][C:5](=[O:7])[CH:4]=[C:3]1N1CCCC1.C[OH:15]>Cl>[OH:15][C:3]1[C:2]([CH3:13])([CH3:1])[O:6][C:5](=[O:7])[CH:4]=1

Inputs

Step One
Name
Quantity
535 mg
Type
reactant
Smiles
CC1(C(=CC(O1)=O)N1CCCC1)C
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
CO
Name
Quantity
8 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
88 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temp.
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3 (10×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
OC1=CC(OC1(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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